molecular formula C11H14N2O2 B13877345 2-(2-Cyclopropylethylamino)pyridine-3-carboxylic acid

2-(2-Cyclopropylethylamino)pyridine-3-carboxylic acid

Cat. No.: B13877345
M. Wt: 206.24 g/mol
InChI Key: SVRMVWLTQVOWHM-UHFFFAOYSA-N
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Description

2-(2-Cyclopropylethylamino)pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group at the third position and a 2-cyclopropylethylamino group at the second position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyclopropylethylamino)pyridine-3-carboxylic acid typically involves the reaction of 2-bromoethylcyclopropane with 2-aminopyridine-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyclopropylethylamino)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-(2-Cyclopropylethylamino)pyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Cyclopropylethylamino)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Picolinic acid (2-pyridinecarboxylic acid)
  • Nicotinic acid (3-pyridinecarboxylic acid)
  • Isonicotinic acid (4-pyridinecarboxylic acid)

Uniqueness

2-(2-Cyclopropylethylamino)pyridine-3-carboxylic acid is unique due to the presence of the cyclopropylethylamino group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

2-(2-cyclopropylethylamino)pyridine-3-carboxylic acid

InChI

InChI=1S/C11H14N2O2/c14-11(15)9-2-1-6-12-10(9)13-7-5-8-3-4-8/h1-2,6,8H,3-5,7H2,(H,12,13)(H,14,15)

InChI Key

SVRMVWLTQVOWHM-UHFFFAOYSA-N

Canonical SMILES

C1CC1CCNC2=C(C=CC=N2)C(=O)O

Origin of Product

United States

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